molecular formula C9H11BrFNO B13223363 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol

Cat. No.: B13223363
M. Wt: 248.09 g/mol
InChI Key: BRLHUOPGHSTHAN-UHFFFAOYSA-N
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Description

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C₉H₁₁BrFNO. It is a derivative of phenylpropanolamine, featuring a bromine and fluorine substitution on the phenyl ring. This compound is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-3-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH₄).

    Amination: The resulting alcohol undergoes amination with ammonia or an amine source under catalytic conditions to introduce the amino group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces primary or secondary amines.

    Substitution: Results in the replacement of bromine or fluorine with other functional groups.

Scientific Research Applications

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and fluorine groups allows it to form hydrogen bonds and engage in electrostatic interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-bromo-5-fluorophenyl)propan-1-ol
  • 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol
  • 3-Amino-1-(2-bromo-2-fluorophenyl)propan-1-ol

Uniqueness

3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-1-(2-bromo-3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8,13H,4-5,12H2

InChI Key

BRLHUOPGHSTHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(CCN)O

Origin of Product

United States

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